molecular formula C7H8N2O2 B1322978 5-hydroxy-N-methylpyridine-2-carboxamide CAS No. 859538-76-4

5-hydroxy-N-methylpyridine-2-carboxamide

Cat. No. B1322978
M. Wt: 152.15 g/mol
InChI Key: VEVQBSJYFWZLQU-UHFFFAOYSA-N
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Description

5-hydroxy-N-methylpyridine-2-carboxamide is a compound that can be inferred to have a pyridine core structure with a hydroxy group at the 5-position, a methyl group attached to the nitrogen atom, and a carboxamide group at the 2-position. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential synthesis, molecular structure, and properties of 5-hydroxy-N-methylpyridine-2-carboxamide.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of protected amino acids and enaminones as key intermediates . For instance, the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates is achieved through a two-step process starting from N-protected α-amino acids . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine . These methods suggest that the synthesis of 5-hydroxy-N-methylpyridine-2-carboxamide could potentially be achieved through a sequence of protection, substitution, and deprotection reactions starting from a suitable pyridine derivative.

Molecular Structure Analysis

The molecular structure of 5-hydroxy-N-methylpyridine-2-carboxamide would likely exhibit tautomeric forms due to the presence of the hydroxy group, which can participate in hydrogen bonding and potentially affect the compound's reactivity and stability . The presence of a carboxamide group is known to influence the electronic distribution within the molecule, which can be crucial for its biological activity .

Chemical Reactions Analysis

The reactivity of compounds similar to 5-hydroxy-N-methylpyridine-2-carboxamide can be diverse. For example, methyl 5-iodopyridine-2-carboximidate reacts with amino groups in proteins, suggesting that the carboxamide group in our compound of interest could also exhibit reactivity towards nucleophiles . Additionally, the synthesis of carboxamides from free carboxylic acids and amines using 1-methyl-2-halopyridinium iodides indicates that halogenated pyridine derivatives can be key intermediates in the formation of carboxamide bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxy-N-methylpyridine-2-carboxamide can be deduced from the properties of similar compounds. For instance, the presence of a hydroxy group may increase the compound's solubility in polar solvents . The carboxamide functionality is known to contribute to the compound's stability and solubility in water, as well as its potential for hydrogen bonding, which could affect its interaction with biological targets . The methyl group attached to the nitrogen may impart steric effects and influence the overall molecular conformation .

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application : 5-hydroxy-N-methylpyridine-2-carboxamide has been identified as a compound in cigarette smoke condensate that aggravates collagen-induced arthritis in mice .
    • Method of Application : The compound was identified through sequential fractionation and analysis, extraction with water/ether in different pH values, silica gel column chromatography, TLC, octadecyl silica (ODS) HPLC, GC/MS, and NMR .
    • Results : The study found that 5-hydroxy-N-methylpyridine-2-carboxamide aggravates collagen type II-induced arthritis (CIA), which was observed following either intraperitoneal inoculation or nasal exposure .
  • Scientific Field: Chemistry

    • Application : 5-hydroxy-2-methylpyridine is used as a starting reagent for the synthesis of other compounds .
    • Method of Application : The compound is used in the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde and [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2]. It is also used as a ligand of a platinum complex .
    • Results : The platinum complex that uses 5-hydroxy-2-methylpyridine as a ligand showed protein kinase inhibitory action at nanomolar levels .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302+H312+H332;H319;H335, indicating that it can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P261;P271;P280, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-hydroxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-7(11)6-3-2-5(10)4-9-6/h2-4,10H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVQBSJYFWZLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630975
Record name 5-Hydroxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-N-methylpyridine-2-carboxamide

CAS RN

859538-76-4
Record name 5-Hydroxy-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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